molecular formula C24H26N4O2 B2927254 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900259-92-9

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2927254
CAS No.: 900259-92-9
M. Wt: 402.498
InChI Key: QHPPGCHSQSGIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery due to its broad range of medicinal properties. It serves as a building block for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. Structure-activity relationship (SAR) studies have been a significant focus, leading to the derivation of many lead compounds for various disease targets. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies highlight the scaffold's versatility in drug development (Cherukupalli et al., 2017).

Application in Optoelectronic Materials

The incorporation of pyrazolo[1,5-a]pyrimidine and related heterocycles into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating their potential beyond conventional pharmaceutical uses. Their ability to function in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underlines their significance in materials science (Lipunova et al., 2018).

Advances in Synthetic Pathways

Recent advancements in synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives, focusing on their application in medicinal and pharmaceutical industries, highlight their synthetic versatility. The development of hybrid catalysts for synthesizing these scaffolds reflects the ongoing interest in exploiting their broad applicability. These catalysts facilitate the creation of complex molecules, further expanding the pyrazolo[1,5-a]pyrimidine derivatives' utility in drug development and beyond (Parmar et al., 2023).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

Investigations into the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines shed light on their structural diversity. Understanding the nucleophilicity of different groups within these compounds has clarified the regio-orientation controversies, providing insights into designing more effective medicinal compounds (Mohamed & Mahmoud, 2019).

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-8-6-5-7-9-18)28-24(26-16)23(17(2)27-28)19-10-11-20(29-3)21(15-19)30-4/h5-11,14-15,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPPGCHSQSGIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.